molecular formula C17H16F3N3O2 B2362478 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034555-99-0

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2362478
CAS No.: 2034555-99-0
M. Wt: 351.329
InChI Key: LQFUBHQDVINAMO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrazin-5(4H)-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the pyrazolo[1,5-a]pyrazin-5(4H)-one ring, which can be achieved through various synthetic methods. One common method involves the reaction of appropriate precursors under specific conditions .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone is structurally related to various synthesized heterocyclic compounds that have been characterized and analyzed for their potential applications in medicinal chemistry and materials science. Notably, the synthesis of such compounds often involves innovative methods to combine specific functional groups, enhancing their biological or physical properties.

One example is the synthesis of ciproxifan, a histamine H3-receptor antagonist, showcasing the relevance of cyclopropyl and pyrazolyl groups in medicinal chemistry. The key reaction for ciproxifan's synthesis, which may share mechanistic similarities with our compound of interest, utilized SNAr for acylated fluoroaromatics with additional cyclization, yielding good results without the need for chromatographic purification steps (H. Stark, 2000).

Another aspect is the detailed structural analysis provided by X-ray diffraction techniques, as seen in the synthesis and characterization of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone. This compound's crystal structure elucidation highlights the importance of such analyses in understanding the molecular geometry and potential interaction sites of heterocyclic compounds, which could be relevant for our compound's study (Ziqing Cao, et al., 2010).

Anticancer and Antiviral Potential

The discovery of pyrazolyl derivatives with significant in vitro anticoronavirus and antitumoral activity underlines the potential therapeutic applications of such compounds. These derivatives, including (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, were shown to inhibit tubulin polymerization, indicating a mechanism of action that could be shared or modified in related compounds (Parameshwara Chary Jilloju, et al., 2021).

Antimicrobial and Anti-inflammatory Properties

The synthesis and evaluation of novel pyrazoline derivatives for their antimicrobial and anti-inflammatory activities further demonstrate the broad applicability of these compounds in developing new therapeutic agents. Compounds featuring the pyrazolyl moiety were found to exhibit good activity against a range of microbial pathogens, comparable to standard drugs, and showed promising anti-inflammatory effects in vivo (Satyender Kumar, et al., 2012).

Biochemical Analysis

Biochemical Properties

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone plays a significant role in biochemical reactions, particularly as a negative allosteric modulator of mGluR2 . mGluR2 is a part of the glutamatergic system in the central nervous system (CNS), which is key to several brain functions . The compound interacts with mGluR2, modulating its activity and influencing various biochemical processes .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with mGluR2 . By acting as a negative allosteric modulator, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the mGluR2 receptor . This binding results in the modulation of the receptor’s activity, leading to changes in gene expression and impacts on various cellular and molecular processes .

Temporal Effects in Laboratory Settings

Its role as a negative allosteric modulator suggests that it may have long-term effects on cellular function, potentially influencing the stability and degradation of mGluR2 .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage. While specific dosage effects have not been detailed in the literature, it is plausible that different dosages could result in varying degrees of mGluR2 modulation .

Metabolic Pathways

Given its role as a modulator of mGluR2, it is likely that it interacts with enzymes or cofactors associated with this receptor .

Transport and Distribution

Given its molecular structure and its known interactions with mGluR2, it is likely that it is transported to areas of the cell where this receptor is present .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with mGluR2 . As mGluR2 is a membrane-bound receptor, the compound is likely to be localized at the cell membrane where it can exert its modulatory effects .

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)25-14-5-3-12(4-6-14)16(24)22-7-8-23-13(10-22)9-15(21-23)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFUBHQDVINAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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